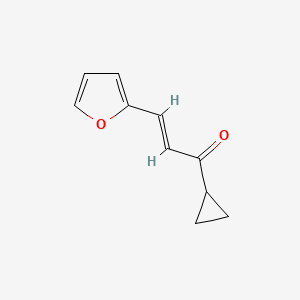
(2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one, also known as furaneol, is a flavor compound that is commonly found in fruits such as strawberries, pineapples, and tomatoes. It has a sweet, caramel-like aroma that is often used in the food industry to enhance the flavor of various products. However, furaneol also has potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one is not fully understood. However, it is believed to interact with various receptors in the brain and body, including the olfactory receptors and the sweet taste receptors. It may also have antioxidant properties that can protect cells from oxidative damage.
Biochemical and Physiological Effects:
Furaneol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one has antioxidant properties that can protect cells from oxidative damage. It has also been shown to have antimicrobial properties against various bacteria and fungi. In addition, (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one has been shown to enhance insulin sensitivity and glucose uptake in vitro, which may have potential applications in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Furaneol has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It also has a unique flavor profile that can be easily detected and measured. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, its effects may be influenced by other compounds in the experimental system, which can make it difficult to isolate its specific effects.
Orientations Futures
There are several future directions for the study of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one. One potential area of research is the study of its potential applications in the treatment of diabetes. Another area of research is the study of its potential antimicrobial properties and its use as a natural preservative in food products. Additionally, the study of the Maillard reaction and its impact on food flavor and nutrition is an important area of research that could benefit from the use of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one as a model compound.
Méthodes De Synthèse
The synthesis of (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one can be achieved through various methods, including the acid-catalyzed dehydration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone and the oxidation of 2,5-dimethyl-4-hydroxy-3(2H)-furanone. The latter method is preferred due to its higher yield and simplicity.
Applications De Recherche Scientifique
Furaneol has been studied for its potential applications in various scientific fields, including food science, chemistry, and biology. In food science, (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one has been shown to enhance the flavor of various products, including baked goods, dairy products, and beverages. In chemistry, (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one has been used as a model compound for the study of the Maillard reaction, which is a chemical reaction that occurs between amino acids and reducing sugars during cooking. In biology, (2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one has been studied for its potential antimicrobial and antioxidant properties.
Propriétés
IUPAC Name |
(E)-1-cyclopropyl-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(8-3-4-8)6-5-9-2-1-7-12-9/h1-2,5-8H,3-4H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXPLOIHJMEMSM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-cyclopropyl-3-(2-furyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-Methylimidazol-4-yl)methyl]indol-6-yl]methanamine;hydrochloride](/img/structure/B2742031.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2742032.png)

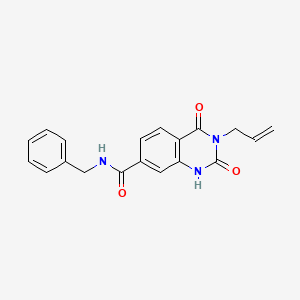
![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)
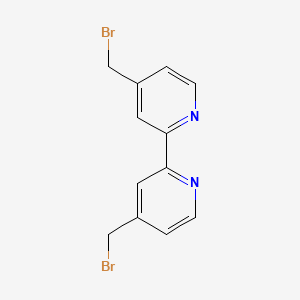
![2,5-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide](/img/structure/B2742040.png)

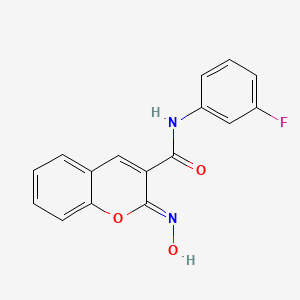
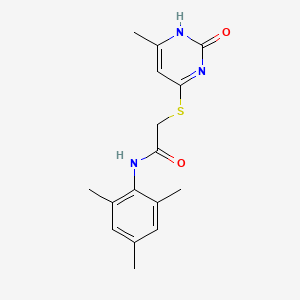
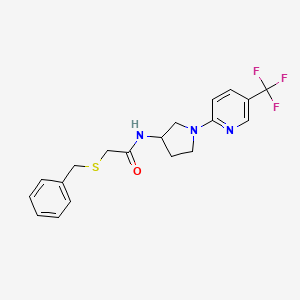
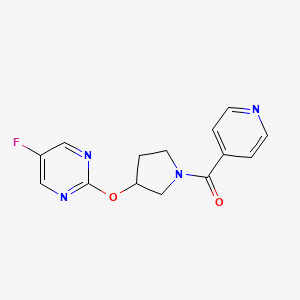
![3-ethyl-N-(2-indol-1-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)
![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)